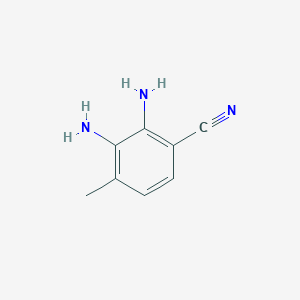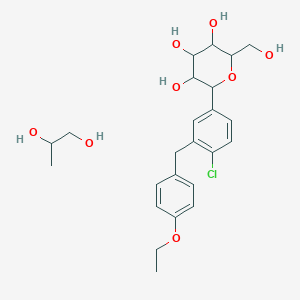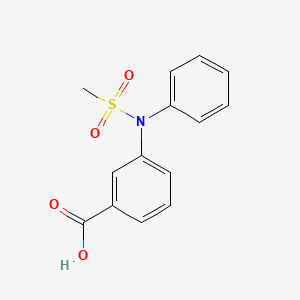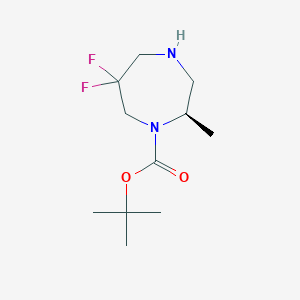
2,3-Diamino-4-methylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diamino-4-methylbenzonitrile is an organic compound with the molecular formula C8H9N3 It is a derivative of benzonitrile, characterized by the presence of two amino groups at the 2nd and 3rd positions and a methyl group at the 4th position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diamino-4-methylbenzonitrile typically involves the nitration of 4-methylbenzonitrile followed by reduction. One common method includes the following steps:
Nitration: 4-Methylbenzonitrile is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce nitro groups at the desired positions.
Reduction: The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
化学反应分析
Types of Reactions
2,3-Diamino-4-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding diamines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
2,3-Diamino-4-methylbenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: Used in the production of dyes, pigments, and advanced materials.
作用机制
The mechanism of action of 2,3-Diamino-4-methylbenzonitrile involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
相似化合物的比较
Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 3-Amino-4-methylbenzonitrile
- 4-Amino-3-methylbenzonitrile
Uniqueness
2,3-Diamino-4-methylbenzonitrile is unique due to the presence of two amino groups at specific positions, which can lead to distinct chemical reactivity and biological activity compared to its monoamino counterparts. This structural feature allows for more versatile applications in synthesis and potential therapeutic uses.
属性
分子式 |
C8H9N3 |
|---|---|
分子量 |
147.18 g/mol |
IUPAC 名称 |
2,3-diamino-4-methylbenzonitrile |
InChI |
InChI=1S/C8H9N3/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,10-11H2,1H3 |
InChI 键 |
JXGPPDOLLQYHSL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)C#N)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Spiro[cyclohexane-1,3'-indoline]-2,3-dione](/img/structure/B12828599.png)




![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)



